3-Ethenylpiperidine hydrochloride

Organic Synthesis Medicinal Chemistry Cross-Coupling

Synthetic chemists need a piperidine building block with a reactive handle for library diversification. 3-Ethenylpiperidine HCl provides a regiospecific vinyl group at the 3-position, enabling unique cross-coupling and cycloaddition pathways. • Enables Pd-catalyzed cross-coupling (Heck, Suzuki, Sonogashira). • Chiral building block for asymmetric alkaloid synthesis. • HCl salt enhances aqueous solubility for bioassays. • High purity (≥97%) ensures reproducibility.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 146667-88-1
Cat. No. B1471284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenylpiperidine hydrochloride
CAS146667-88-1
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC=CC1CCCNC1.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H
InChIKeyNBBVJXWRAKMSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenylpiperidine Hydrochloride: Vinyl-Piperidine Building Block


3-Ethenylpiperidine hydrochloride (CAS 146667-88-1), also known as 3-vinylpiperidine hydrochloride, is a heterocyclic organic compound with the molecular formula C₇H₁₄ClN and a molecular weight of 147.65 g/mol . It is the hydrochloride salt of 3-ethenylpiperidine, a piperidine derivative bearing a vinyl group at the 3-position of the saturated nitrogen-containing six-membered ring [1]. This compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis, where its reactive vinyl moiety enables further functionalization via cross-coupling, polymerization, or cyclization reactions . The hydrochloride salt form enhances water solubility and stability compared to the free base, making it more suitable for aqueous reaction conditions and biological assay systems [2].

3-Ethenylpiperidine Hydrochloride: Why It Cannot Be Replaced


Piperidine derivatives are widely employed as building blocks, but their substitution pattern dictates their chemical reactivity and biological profile. Generic substitution of 3-ethenylpiperidine hydrochloride with other piperidine analogs (e.g., 3-ethylpiperidine or 3-ethynylpiperidine) is not advisable due to fundamental differences in electronic and steric properties conferred by the substituent at the 3-position [1]. The vinyl group present in 3-ethenylpiperidine hydrochloride provides a unique π-system that enables distinct reaction pathways—such as cross-metathesis, hydrofunctionalization, and cycloadditions—that are inaccessible to saturated alkyl analogs [2]. Moreover, the regiospecific placement of the vinyl group at the 3-position (rather than the 2- or 4-position) influences the stereochemical outcomes in asymmetric syntheses and the binding conformations in biological targets [3]. Substituting with a different positional isomer or a different 3-substituent may lead to altered or failed reaction sequences, reduced yields, or loss of desired biological activity, making rigorous quality control and vendor verification essential for procurement .

3-Ethenylpiperidine HCl: Key Differentiation Evidence


Vinyl vs. Ethyl: Cross-Coupling Reactivity

The vinyl group of 3-ethenylpiperidine enables participation in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) and olefin metathesis, reactions that are completely inaccessible to its saturated analog 3-ethylpiperidine [1]. While 3-ethylpiperidine can only undergo reactions typical of aliphatic amines (e.g., alkylation, acylation), 3-ethenylpiperidine's vinyl moiety serves as a handle for further C–C bond formation and diversification, significantly expanding synthetic utility [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Positional Isomers: Stereochemical Control

The position of the vinyl group on the piperidine ring critically impacts stereochemical outcomes in cyclization and rearrangement reactions. In iridium-catalyzed allylic cyclizations, 3-vinylpiperidine building blocks provide specific stereochemical control leading to the dendrobate alkaloid (+)-241D with high selectivity [1]. Substituting with 2-vinylpiperidine or 4-vinylpiperidine would yield different stereochemical outcomes or fail to provide the desired configurational switch due to altered transition state geometries [2].

Stereoselective Synthesis Alkaloid Synthesis Asymmetric Catalysis

Salt vs. Free Base: Solubility & Assay Suitability

The hydrochloride salt form of 3-ethenylpiperidine (CAS 146667-88-1) offers significantly enhanced aqueous solubility compared to its free base counterpart (CAS 57502-49-5), a critical parameter for biological testing and in vitro assays . While specific solubility data for the free base are not published, general principles of salt formation indicate that piperidine hydrochlorides exhibit markedly higher solubility in water and physiological buffers than their free amine forms . This improved solubility facilitates compound handling, stock solution preparation, and ensures consistent exposure in cellular assays, reducing variability due to precipitation or aggregation .

Biochemical Assays Drug Discovery Solubility

Purity & Batch Consistency

Commercial batches of 3-ethenylpiperidine hydrochloride (CAS 146667-88-1) are typically supplied with a minimum purity of 95% as determined by HPLC or GC . While this purity level is common for research-grade chemicals, procurement from vendors offering detailed certificates of analysis (CoA) and safety data sheets (SDS) is critical for ensuring batch-to-batch consistency and reproducibility in synthetic procedures . Variations in purity or the presence of uncharacterized impurities (e.g., positional isomers or residual solvents) can affect reaction yields, lead to byproduct formation, or confound biological assay results .

Quality Control Procurement Reproducibility

3-Ethenylpiperidine HCl: Research Applications


Asymmetric Total Synthesis of Alkaloids

3-Ethenylpiperidine hydrochloride serves as a key chiral building block in the asymmetric total synthesis of complex piperidine alkaloids, such as (+)-241D from dendrobate frogs [1]. The vinyl group at the 3-position enables stereoselective transformations via iridium-catalyzed allylic cyclization, providing access to specific enantiomers with high configurational purity. This application leverages the unique regio- and stereochemical control conferred by the 3-vinyl substitution, which cannot be replicated by 2-vinyl or 4-vinyl isomers [2].

Library Synthesis via Cross-Coupling

The vinyl moiety of 3-ethenylpiperidine hydrochloride acts as a versatile handle for diversification through palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, and Sonogashira) [1]. This enables the rapid generation of structurally diverse piperidine-containing libraries for drug discovery programs targeting CNS, anti-infective, or metabolic diseases. Unlike saturated alkyl-substituted piperidines, the vinyl group provides a π-system for conjugation and a site for late-stage functionalization, increasing the chemical space accessible to medicinal chemists [2].

Chiral Ligand & Catalyst Synthesis

The 3-vinylpiperidine scaffold can be elaborated into chiral ligands for asymmetric catalysis. The vinyl group serves as a precursor for introducing additional chiral centers or coordinating groups via hydrofunctionalization or metathesis, enabling the preparation of novel phosphine or amine ligands for transition-metal catalysis [1]. The hydrochloride salt form facilitates handling and purification during ligand synthesis.

Aqueous Biological Screening

The hydrochloride salt form of 3-ethenylpiperidine offers superior aqueous solubility, making it suitable for direct use in biological assays, including enzyme inhibition studies, receptor binding assays, and cell-based phenotypic screens [1]. This eliminates the need for additional solubilization steps (e.g., DMSO stock dilution issues) and ensures consistent compound exposure, thereby improving assay reproducibility and data quality in early-stage drug discovery.

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